molecular formula C15H22N4O2 B256211 N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide

N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide

Katalognummer B256211
Molekulargewicht: 290.36 g/mol
InChI-Schlüssel: HLDLDZCCGIUGKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells and other immune cells.

Wirkmechanismus

BTK is a non-receptor tyrosine kinase that is expressed in B cells and other immune cells. BTK plays a crucial role in the development and activation of B cells, including the signaling pathways that regulate B-cell receptor (BCR) signaling, cytokine production, and cell migration. N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways. This results in the inhibition of B-cell proliferation, survival, and migration, and the enhancement of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer and immunomodulatory effects in preclinical and clinical studies. In vitro studies have shown that this compound inhibits the proliferation and survival of B cells and other immune cells, and enhances the activity of other anti-cancer agents. In vivo studies have shown that this compound suppresses tumor growth and metastasis in various animal models of cancer. This compound has also been shown to modulate the immune response in autoimmune diseases, such as rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for BTK inhibition. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

Zukünftige Richtungen

There are several future directions for the research and development of N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide. First, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in various types of cancers and autoimmune diseases. Second, the combination of this compound with other anti-cancer agents and immunomodulatory agents needs to be explored to enhance its therapeutic potential. Third, the development of more potent and selective BTK inhibitors based on the structure of this compound is a promising direction for the treatment of cancer and autoimmune diseases. Finally, the elucidation of the molecular mechanisms underlying the anti-cancer and immunomodulatory effects of this compound will provide insights into the pathogenesis of cancer and autoimmune diseases, and may lead to the development of new therapeutic targets.

Synthesemethoden

The synthesis of N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide involves several steps, including the preparation of the starting materials, the coupling of the pyridine and furan rings, and the introduction of the piperazine moiety. The final product is obtained by recrystallization from a suitable solvent. The synthesis of this compound has been described in detail in several research papers, and it is considered to be a reliable and reproducible method.

Wissenschaftliche Forschungsanwendungen

N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancers and autoimmune diseases, including B-cell lymphomas, chronic lymphocytic leukemia, and rheumatoid arthritis. In vitro and in vivo studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to the suppression of B-cell proliferation, survival, and migration. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Eigenschaften

Molekularformel

C15H22N4O2

Molekulargewicht

290.36 g/mol

IUPAC-Name

N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]oxolane-2-carboxamide

InChI

InChI=1S/C15H22N4O2/c1-18-6-8-19(9-7-18)14-5-4-12(11-16-14)17-15(20)13-3-2-10-21-13/h4-5,11,13H,2-3,6-10H2,1H3,(H,17,20)

InChI-Schlüssel

HLDLDZCCGIUGKK-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3CCCO3

Kanonische SMILES

CN1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.